molecular formula C19H16ClN5O B2380380 1-(3-chloro-4-methylphenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890893-44-4

1-(3-chloro-4-methylphenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2380380
CAS No.: 890893-44-4
M. Wt: 365.82
InChI Key: JAIGIURVRIOOLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound features a pyrazolo[3,4-d]pyrimidine core substituted with a 3-chloro-4-methylphenyl group at position 1 and a 3-methoxyphenyl group at the 4-amino position. This substitution pattern is critical for modulating solubility, target affinity, and metabolic stability compared to similar compounds .

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-N-(3-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O/c1-12-6-7-14(9-17(12)20)25-19-16(10-23-25)18(21-11-22-19)24-13-4-3-5-15(8-13)26-2/h3-11H,1-2H3,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIGIURVRIOOLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC(=CC=C4)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-chloro-4-methylphenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its unique structural features, including a pyrazolo[3,4-d]pyrimidine core and various substituents, suggest a range of interactions with biological targets. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and related case studies.

PropertyValue
Molecular Formula C18H17ClN4O
Molecular Weight 352.81 g/mol
IUPAC Name 1-(3-chloro-4-methylphenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Canonical SMILES CC1=C(C=C(C=C1)N2C(=C(C(=N2)C3=CC=CC=C3OC)Cl)C4=CC=CC=C4OC)Cl

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Studies have indicated that it may act as an inhibitor for various kinases involved in cancer signaling pathways. The binding affinity and selectivity of the compound towards these targets are critical for its therapeutic efficacy.

Key Mechanisms

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor progression, leading to reduced cell proliferation.
  • Receptor Modulation : It has been shown to modulate receptor activity, potentially influencing pathways related to inflammation and cancer.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:

  • A derivative similar to 1-(3-chloro-4-methylphenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibited significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range (e.g., IC50 = 49.85 µM against A549 lung cancer cells) .

Antimicrobial Activity

Research has also explored the antimicrobial properties of pyrazole derivatives:

  • A study demonstrated that certain pyrazole compounds exhibited antibiofilm and anti-quorum-sensing activities against bacterial pathogens .

Case Studies

  • Antitumor Activity : In a study by Xia et al., compounds structurally related to 1-(3-chloro-4-methylphenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine were synthesized and evaluated for their ability to induce apoptosis in cancer cells. The findings indicated a strong correlation between structural modifications and increased antitumor activity .
  • Inhibitory Effects on Kinases : Another study focused on the inhibition of specific kinases by pyrazolo[3,4-d]pyrimidine derivatives, demonstrating that these compounds could effectively block pathways critical for tumor growth .

Scientific Research Applications

Anti-inflammatory Applications

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives, including the compound , as anti-inflammatory agents. These compounds have been shown to inhibit key inflammatory pathways and exhibit lower toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac.

Case Study:
A study conducted by Abd El-Salam et al. synthesized various pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anti-inflammatory properties through carrageenan-induced edema assays. The results demonstrated that these compounds exhibited significant anti-inflammatory effects while maintaining a favorable safety profile compared to established NSAIDs .

Anticancer Properties

The compound has also been investigated for its anticancer potential, particularly in targeting androgen receptor pathways. Research indicates that pyrazolo[3,4-d]pyrimidines can act as tissue-selective androgen receptor modulators (SARMs), which are crucial in the treatment of androgen-dependent cancers such as prostate cancer.

Case Study:
Research published in patent literature describes the synthesis of similar pyrazolo[3,4-d]pyrimidine derivatives that function as selective androgen receptor modulators. These compounds showed promise in preclinical models for their ability to inhibit cancer cell proliferation and induce apoptosis in androgen-dependent cancer cell lines .

Antiviral Activity

Emerging data suggest that pyrazolo[3,4-d]pyrimidine derivatives may possess antiviral properties. Their structural similarities to nucleoside analogs make them candidates for further exploration as antiviral agents.

Research Insights:
Studies have indicated that certain derivatives of pyrazolo[3,4-d]pyrimidines may inhibit viral replication by interfering with viral polymerases or other critical enzymes involved in the viral life cycle. This mechanism is particularly relevant for viruses that rely on host cell machinery for replication.

Table: Summary of Applications

Application Area Mechanism Key Findings
Anti-inflammatoryInhibition of inflammatory pathwaysLower toxicity compared to Diclofenac; significant edema reduction in models .
AnticancerSelective modulation of androgen receptorsEffective against prostate cancer cell lines; induces apoptosis .
AntiviralInterference with viral replicationPotential inhibition of viral polymerases; requires further investigation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Name R1 Substituent R2 Substituent Molecular Weight Key Activity/Properties Reference
Target Compound 3-Chloro-4-methylphenyl 3-Methoxyphenyl ~387.83 (calc.) Unknown (structural analog studies) N/A
S29 (1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-...) 2-Chloro-2-(4-chlorophenyl)ethyl 4-Fluorobenzyl 453.3 (calc.) Neuroblastoma cell line inhibition (SK-N-BE(2)) with minimal toxicity via GO nanosheet delivery
N-(3-Chloro-4-methylphenyl)-1-(4-chlorophenyl)-... 4-Chlorophenyl 3-Chloro-4-methylphenyl 370.237 Unknown (structural data only)
1-(3-Chloro-4-methylphenyl)-N-(2-morpholinoethyl)-... 3-Chloro-4-methylphenyl 2-Morpholinoethyl ~429.9 (calc.) Enhanced solubility and CNS penetration potential
2a (1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-...) 2-Chloro-2-phenylethyl 2-Chlorophenyl, methylthio 429.8 Kinase inhibition (IC50 values not provided)
NA-PP1 (1-(tert-Butyl)-3-(1-naphthyl)-...) tert-Butyl 1-Naphthyl 343.4 Selective inhibition of Plasmodium falciparum calcium-dependent kinase

Key Findings from Comparative Studies

Substituent Effects on Pharmacological Activity

  • Methoxy vs. Chloro Groups : The 3-methoxyphenyl group in the target compound may enhance aqueous solubility compared to chloro-substituted analogs (e.g., ’s compound with a 4-chlorophenyl group). However, chloro groups often improve lipophilicity and target binding in kinase inhibitors, as seen in S29’s neuroblastoma activity .
  • Morpholino vs. Methoxy: The morpholinoethyl substituent in ’s compound suggests improved blood-brain barrier penetration compared to the target’s 3-methoxyphenyl group, making it relevant for CNS-targeted therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.